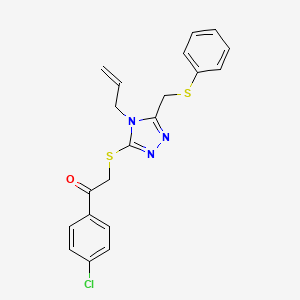

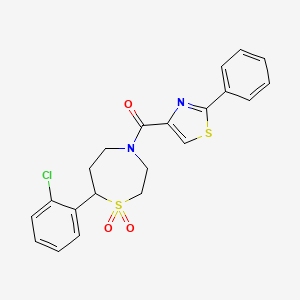

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Scientific Field

Microbiology and Pharmacology

Application Summary

This compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a thiazole nucleus, is known to exhibit significant antimicrobial properties by interfering with the biosynthesis of bacterial lipids or through other mechanisms.

Methods of Application

The compound is synthesized and its molecular structure is confirmed through spectroanalytical data. It is then tested in vitro against various bacterial (Gram-positive and Gram-negative) and fungal species using methods like the turbidimetric method.

Results

The results have shown that certain derivatives of this compound demonstrate promising antimicrobial activity, particularly against strains like Staphylococcus aureus and Candida albicans .

Anticancer Activity

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

The compound’s derivatives have been explored for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7).

Methods of Application

The anticancer activity is assessed using assays like the Sulforhodamine B (SRB) assay, which measures cell growth. Molecular docking studies are also performed to predict the interaction of the compound with cancer-related receptors.

Results

Some derivatives have shown to be active against breast cancer cell lines, indicating potential use as lead compounds for drug design .

Antibacterial Drug-Peptide Complex Formation

Scientific Field

Biochemistry and Molecular Biology

Application Summary

The compound is used to form hybrid antimicrobials in combination with cell-penetrating peptides, enhancing antibacterial efficacy.

Methods of Application

Synthesized derivatives of the compound are complexed with peptides like octaarginine and tested for antibacterial activity against pathogens, including MRSA and Helicobacter pylori.

Results

The drug-peptide complexes exhibit faster killing kinetics towards bacterial cells and create pores in bacterial membranes, showing a distinctive mode of action compared to the drug or peptide alone .

Thiol-Specific Fluorochrome Development

Scientific Field

Bioanalytical Chemistry

Application Summary

The compound is utilized in the development of thiol-specific fluorochromes for microfluorometric assays, which can quantitate cellular or plasma thiols.

Methods of Application

The compound is used as a fluorochrome due to its excitation and emission wavelengths, suitable for detecting thiol groups in biological samples.

Results

The technique allows for the quantitation of thiols over a range from 0.01 to 3.0 nmol, which can be applied to both cellular and plasma samples .

Synthesis of Novel Antiviral Agents

Scientific Field

Virology and Pharmaceutical Sciences

Application Summary

Research into the synthesis of novel antiviral agents incorporates the compound as a key intermediate or as part of the final product.

Methods of Application

The compound is synthesized and then evaluated for its antiviral properties against various viral strains, often through in vitro assays.

Results

While specific data on the antiviral efficacy of this compound is not readily available, the approach is part of a broader effort to develop new treatments for viral infections .

Diagnostic Assay Manufacturing

Scientific Field

Diagnostic Medicine and Chemical Engineering

Application Summary

The compound’s derivatives are used in the manufacturing of diagnostic assays, particularly those involving hematology and histology.

Methods of Application

The compound is incorporated into assays due to its fluorescent properties, which are critical for visualizing biological markers.

Results

The use of such compounds in diagnostic assays enhances the ability to detect and quantify specific biological entities, improving the accuracy of diagnostic procedures .

These applications showcase the versatility of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide in various scientific fields, demonstrating its potential as a multifunctional agent in research and therapeutic development. The detailed methods and results highlight the compound’s role in advancing scientific understanding and its contribution to innovation in healthcare and medicine.

Neuroprotective Agent Development

Scientific Field

Neuroscience and Pharmacology

Application Summary

The compound is being investigated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Methods of Application

In vitro and in vivo studies are conducted to assess the neuroprotective properties. These include assays to measure the compound’s ability to protect neuronal cells from oxidative stress and apoptosis.

Results

Preliminary results suggest that the compound may help reduce neuronal damage and improve cognitive functions in animal models .

Anti-Inflammatory Drug Research

Scientific Field

Immunology and Medicinal Chemistry

Application Summary

The compound’s derivatives are being explored for their anti-inflammatory properties, which could lead to the development of new anti-inflammatory drugs.

Methods of Application

The anti-inflammatory activity is evaluated using assays such as the inhibition of pro-inflammatory cytokines in cell cultures or animal models.

Results

Some derivatives have shown significant reduction in inflammation markers, indicating potential therapeutic applications .

Enzyme Inhibition for Metabolic Disorders

Scientific Field

Biochemistry and Metabolic Diseases

Application Summary

Researchers are studying the compound’s ability to inhibit specific enzymes involved in metabolic disorders, such as diabetes.

Methods of Application

Enzyme assays are used to determine the compound’s inhibitory effects on enzymes like alpha-glucosidase or dipeptidyl peptidase-4.

Results

The compound has demonstrated promising results in reducing blood glucose levels in preclinical models .

Advanced Material Synthesis

Scientific Field

Materials Science and Engineering

Application Summary

The compound is utilized in the synthesis of advanced materials, such as organic semiconductors or photovoltaic cells.

Methods of Application

Chemical vapor deposition and other material synthesis techniques are employed to incorporate the compound into various material structures.

Results

The resulting materials exhibit enhanced electrical conductivity and stability, making them suitable for electronic applications .

Chemical Sensor Development

Scientific Field

Analytical Chemistry and Sensor Technology

Application Summary

The compound’s unique properties are exploited in the development of chemical sensors, particularly for detecting environmental pollutants.

Methods of Application

The compound is integrated into sensor arrays and tested for its sensitivity and selectivity towards specific chemical analytes.

Results

Sensors containing the compound have shown high sensitivity and rapid response times in detecting trace amounts of pollutants .

Photodynamic Therapy for Cancer Treatment

Scientific Field

Oncology and Photomedicine

Application Summary

The compound is being researched for its use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to kill cancer cells.

Methods of Application

The compound is tested for its ability to generate reactive oxygen species when exposed to light, which can induce cell death in cancerous tissues.

Results

Studies indicate that the compound, when activated by light, can effectively destroy cancer cells while sparing healthy tissue .

Propiedades

IUPAC Name |

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-9-10-20(16(3)12-19)27-23(30)14-18-15-34-25(26-18)28-24(31)17-8-11-21(32-4)22(13-17)33-5/h8-13,15H,6-7,14H2,1-5H3,(H,27,30)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDYFHWESCLSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

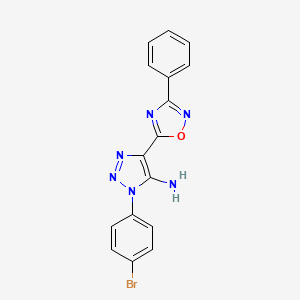

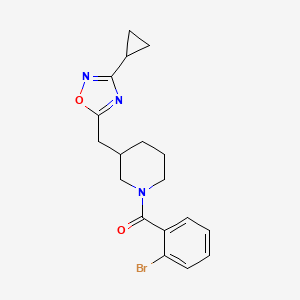

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)

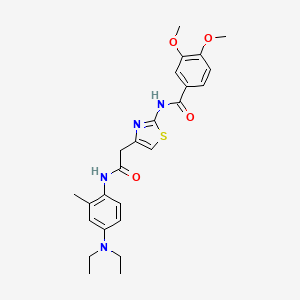

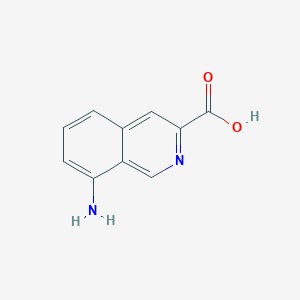

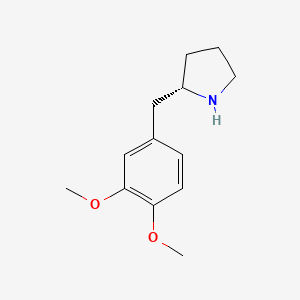

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)

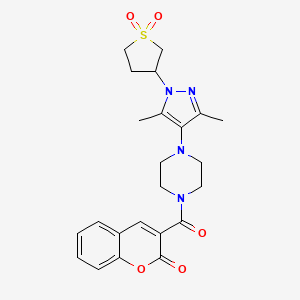

![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)

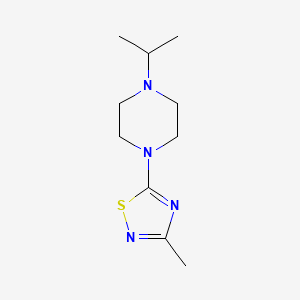

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)